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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy and safety profiles of
rezvilutamide and enzalutamide, two potent androgen receptor (AR) inhibitors used in the
treatment of prostate cancer. This analysis is based on data from pivotal clinical trials and is
intended to inform research, clinical trial design, and drug development efforts.

Mechanism of Action: Targeting the Androgen
Receptor Signhaling Pathway

Both rezvilutamide and enzalutamide are second-generation nonsteroidal antiandrogen
agents that function by potently inhibiting the androgen receptor signaling pathway, a key driver
in the progression of prostate cancer.[1] Their mechanism involves several key steps:

o Competitive Inhibition of Androgen Binding: Both drugs bind to the ligand-binding domain of
the androgen receptor with high affinity, competitively inhibiting the binding of androgens like
testosterone and dihydrotestosterone (DHT).[2][3]

« Inhibition of Nuclear Translocation: They prevent the translocation of the activated androgen
receptor from the cytoplasm into the nucleus.[4][5]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b8201621?utm_src=pdf-interest
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25818596/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-enzalutamide
https://synapse.patsnap.com/article/what-is-the-mechanism-of-rezvilutamide
https://www.urology-textbook.com/enzalutamide.html
https://trustedpharmaguide.com/rezvilutamide-for-prostate-cancer/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e Impairment of DNA Binding and Coactivator Recruitment: By altering the receptor's
conformation, they inhibit the binding of the androgen receptor to androgen response
elements (AREs) on the DNA and disrupt the recruitment of coactivators necessary for the
transcription of target genes. This ultimately leads to a decrease in the expression of genes
that promote the growth and survival of prostate cancer cells.

Rezvilutamide is structurally related to enzalutamide but is reported to have reduced
penetration of the blood-brain barrier, which may translate to a different profile of central
nervous system-related side effects.

Figure 1: Androgen Receptor Signaling Pathway and Inhibition by Rezvilutamide and
Enzalutamide.

Efficacy: A Comparative Look at Pivotal Clinical
Trials

Direct head-to-head clinical trials comparing rezvilutamide and enzalutamide are not yet
available. Therefore, this comparison is based on their respective pivotal Phase 3 trials: the
CHART trial for rezvilutamide and the PREVAIL and AFFIRM trials for enzalutamide. It is
important to note that the patient populations and comparator arms in these trials differ, which
should be considered when interpreting the data.

Rezvilutamide: The CHART Trial

The CHART trial was a randomized, open-label, Phase 3 study that evaluated the efficacy and
safety of rezvilutamide plus androgen deprivation therapy (ADT) compared to bicalutamide
plus ADT in patients with high-volume, metastatic hormone-sensitive prostate cancer
(mHSPC).

Enzalutamide: The PREVAIL and AFFIRM Trials

The PREVAIL trial was a Phase 3, randomized, double-blind, placebo-controlled study that
assessed enzalutamide in chemotherapy-naive men with metastatic castration-resistant
prostate cancer (NCRPC). The AFFIRM trial was a Phase 3, randomized, double-blind,
placebo-controlled study that evaluated enzalutamide in men with mCRPC who had previously
received docetaxel chemotherapy.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/product/b8201621?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Efficacy Data Summary

Enzalutamide

Enzalutamide

. . Rezvilutamide (PREVAIL Trial - (AFFIRM Trial -
Efficacy Endpoint . .
(CHART Trial) Chemo-naive Post-chemo
mCRPC) mCRPC)
Radiographic
] ] Progression-Free
Primary Endpoint(s) rPFS & OS (O

Survival (rPFS) &
Overall Survival (OS)

Median rPFS

Not Reached vs. 25.1
months (bicalutamide

arm)

20.0 months vs. 5.4

months (placebo arm)

8.3 months vs. 2.9

months (placebo arm)

rPFS Hazard Ratio
(HR)

0.44 (95% ClI: 0.33—
0.58), p < 0.0001

0.32 (95% ClI: 0.28—
0.37), p < 0.0001

0.40 (95% CI not
specified), p < 0.001

Median OS

Not Reached vs. Not
Reached (36.2
months lower CI for

bicalutamide)

35.3 months vs. 31.3

months (placebo arm)

18.4 months vs. 13.6

months (placebo arm)

OS Hazard Ratio (HR)

0.58 (95% CI: 0.44—
0.77), p =0.0001

0.77 (95% CI: 0.67—
0.88), p = 0.0002

0.63 (95% ClI not
specified), p < 0.001

PSA Response Rate
(=50% decline)

94.4% vs. 78.9%

(bicalutamide arm)

Not explicitly stated as
a primary or
secondary endpoint in
the provided

abstracts.

54% vs. 2% (placebo

arm)

Safety and Tolerability Profile

The safety profiles of rezvilutamide and enzalutamide are summarized below based on their

respective clinical trials.
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Adverse Event
(Any Grade)

Rezvilutamide
(CHART Trial)

Enzalutamide
(PREVAIL Trial)

Enzalutamide
(AFFIRM Trial)

Most Common AEs

Hypertension,
hypertriglyceridemia,
increased weight,

anemia, hypokalemia

Fatigue (35.6%), back
pain (27.0%),
constipation (22.2%),
arthralgia (20.3%)

Fatigue, diarrhea, hot
flush, musculoskeletal

pain, headache

Grade =3 AEs

Similar frequency to
bicalutamide arm.
Most common:
hypertension (8%),
hypertriglyceridemia
(7%), increased
weight (6%)

Overall rates not

specified in abstracts.

Overall grade =3 AE

rates were low.

Serious Adverse

Events

28% vs. 21% in the

bicalutamide group

Not specified in

abstracts.

Not specified in

abstracts.

Seizures

A preclinical study
suggests lower
potential for blood-
brain barrier
penetration compared
to enzalutamide,
which may reduce

seizure risk.

0.1% (1 patient)

0.6% (5 patients)

Treatment-Related
Deaths

None reported.

Not specified in

abstracts.

Not specified in

abstracts.

Experimental Protocols: A Glimpse into the Pivotal

Trials

CHART Trial (Rezvilutamide)

o Study Design: A randomized, open-label, Phase 3 trial.
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Patient Population: 654 patients with high-volume, metastatic hormone-sensitive prostate
cancer (mHSPC). High-volume disease was defined as the presence of visceral metastases
or 24 bone lesions with at least one beyond the vertebral column and pelvis.

Treatment Arms: Patients were randomized 1:1 to receive either rezvilutamide (240 mg
once daily) plus ADT or bicalutamide (50 mg once daily) plus ADT.

Primary Endpoints: Radiographic progression-free survival (rPFS) as assessed by an
independent review committee, and overall survival (OS).

Key Secondary Endpoints: Time to PSA progression, time to first symptomatic skeletal event,
and objective response rate.

PREVAIL Trial (Enzalutamide)

Study Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 trial.

Patient Population: 1,717 asymptomatic or mildly symptomatic men with metastatic
castration-resistant prostate cancer (MCRPC) who had not received chemotherapy.

Treatment Arms: Patients were randomized 1:1 to receive either enzalutamide (160 mg once
daily) or a placebo.

Primary Endpoints: Radiographic progression-free survival (rPFS) and overall survival (OS).

Key Secondary Endpoints: Time to initiation of cytotoxic chemotherapy, time to first skeletal-
related event, and PSA response.

AFFIRM Trial (Enzalutamide)

Study Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 trial.

Patient Population: 1,199 men with metastatic castration-resistant prostate cancer (NCRPC)
who had previously been treated with docetaxel-based chemotherapy.

Treatment Arms: Patients were randomized 2:1 to receive either enzalutamide (160 mg once
daily) or a placebo.
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e Primary Endpoint: Overall survival (OS).

o Key Secondary Endpoints: PSA response rate, soft-tissue response rate, quality of life, time
to PSA progression, rPFS, and time to first skeletal-related event.
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Generalized Phase 3 Clinical Trial Workflow for Prostate Cancer
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Figure 2: Generalized Workflow of a Phase 3 Clinical Trial in Prostate Cancer.

© 2025 BenchChem. All rights reserved.

7/9 Tech Support


https://www.benchchem.com/product/b8201621?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8201621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Conclusion

Both rezvilutamide and enzalutamide have demonstrated significant efficacy in improving key
clinical outcomes for patients with advanced prostate cancer, albeit in different clinical settings
and against different comparators in their pivotal trials. Rezvilutamide has shown superiority
over bicalutamide in high-volume mHSPC, while enzalutamide has proven effective against
placebo in both chemotherapy-naive and post-chemotherapy mCRPC settings. The safety
profiles of both drugs are generally manageable, with distinct patterns of common adverse
events. The potentially lower CNS penetration of rezvilutamide may offer a safety advantage
concerning side effects like seizures, a point of interest for future investigation. A direct head-to-
head comparison trial is warranted to definitively establish the relative efficacy and safety of
these two potent AR inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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